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molecular formula C11H8F3NO2 B8287835 1-Acetyl-5-trifluoromethyl-1,3-dihydroindol-2-one

1-Acetyl-5-trifluoromethyl-1,3-dihydroindol-2-one

Cat. No. B8287835
M. Wt: 243.18 g/mol
InChI Key: QNJFIXRJANCEQK-UHFFFAOYSA-N
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Patent
US08530413B2

Procedure details

2.0 g of 5-trifluoromethyloxoindole were dissolved in 25 ml of xylene, 2.41 ml of acetic anhydride were added and the mixture was heated to boiling under reflux for 5 hours. The reaction solution was cooled to room temperature and diluted with 150 ml of ethyl acetate, and washed with 80 ml each of water, saturated sodium bicarbonate solution and saturated NaCl solution. The organic phase was dried over MgSO4 and concentrated under reduced pressure. The residue was purified on silica gel with the eluent n-heptane=>n-heptane/ethyl acetate=3:1. This gave 1.74 g of 1-acetyl-5-trifluoromethyl-1,3-dihydroindol-2-one as a colorless solid.
Name
5-trifluoromethyloxoindole
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.41 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[CH:10][C:9]2[C:5](=[CH:6][C:7](=[O:12])[N:8]=2)[CH:4]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[C:15]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([C:2]([F:1])([F:13])[F:14])=[CH:11][CH:10]=2)[CH2:6][C:7]1=[O:12])(=[O:17])[CH3:16]

Inputs

Step One
Name
5-trifluoromethyloxoindole
Quantity
2 g
Type
reactant
Smiles
FC(C1=CC2=CC(N=C2C=C1)=O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
2.41 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed with 80 ml each of water, saturated sodium bicarbonate solution and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel with the eluent n-heptane=>n-heptane/ethyl acetate=3:1

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(CC2=CC(=CC=C12)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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